2-Amino-3-(3-methylcyclohexyl)propanamide

Description

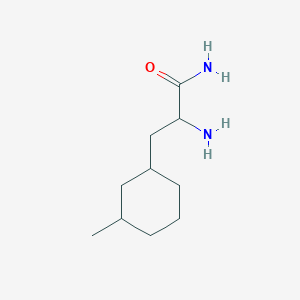

2-Amino-3-(3-methylcyclohexyl)propanamide is a chiral propanamide derivative characterized by a 3-methylcyclohexyl substituent attached to the β-carbon of the amino propanamide backbone. This compound’s structure confers significant steric bulk and lipophilicity due to the cyclohexyl group, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. The presence of the methylcyclohexyl group distinguishes it from other propanamide derivatives, which often feature aromatic or heterocyclic substituents.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

2-amino-3-(3-methylcyclohexyl)propanamide |

InChI |

InChI=1S/C10H20N2O/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13) |

InChI Key |

NMGUHUMEWAPAQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-methylcyclohexyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylcyclohexanone and 2-aminopropanamide.

Formation of Intermediate: The 3-methylcyclohexanone undergoes a reductive amination reaction with 2-aminopropanamide in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Final Product: The intermediate is then subjected to further purification and isolation steps to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methylcyclohexyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Amino-3-(3-methylcyclohexyl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methylcyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylcyclohexyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The following table highlights key structural differences and properties between 2-Amino-3-(3-methylcyclohexyl)propanamide and its analogs:

Key Observations:

- Lipophilicity : The 3-methylcyclohexyl group in the target compound enhances lipophilicity compared to aromatic or heterocyclic substituents (e.g., indol-3-yl in (R)-19a or thiazol in ). This property may improve blood-brain barrier penetration but reduce aqueous solubility.

- Stereochemistry : Enantiomers like (R)-19b and (S)-19b () demonstrate the importance of chirality in biological activity, suggesting that the target compound’s R/S configuration could significantly influence its function .

- Synthetic Accessibility : High yields (90–98%) for analogs in suggest that the target compound could be synthesized efficiently using similar methods .

Pharmacological Implications

- Tolerance and Dependence: demonstrates that delta-opioid receptor antagonists like naltrindole modulate tolerance to morphine’s antinociceptive effects .

Biological Activity

2-Amino-3-(3-methylcyclohexyl)propanamide, also known as (3S)-3-Amino-3-(3-methylcyclohexyl)propanamide, is an organic compound characterized by its unique structural features that include an amino group and a cyclohexyl side chain. This compound has garnered attention for its potential biological activities, which may have implications in various therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 169.25 g/mol

The structure of this compound features a propanamide backbone with a methyl-substituted cyclohexane moiety. This configuration not only influences its chemical reactivity but also its interactions with biological systems.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme implicated in phospholipidosis. This inhibition is correlated with the potential to predict drug-induced phospholipidosis, making it a candidate for further pharmacological studies .

- Cellular Interactions : Studies have shown that this compound interacts with various cellular pathways, potentially influencing cell signaling and metabolic processes. For example, it may modulate the activity of G protein-coupled receptors (GPCRs), which are critical in many physiological responses .

- Therapeutic Applications : The compound's unique structure suggests potential applications in treating conditions related to inflammation and metabolic disorders. Its interaction with biological targets could lead to the development of novel therapeutic agents.

In Vitro Studies

A study conducted on MDCK cells demonstrated that treatment with this compound resulted in significant inhibition of LPLA2 activity at concentrations as low as 50 µM, indicating its potency as a biochemical inhibitor .

Pharmacological Screening

Pharmacological screening has revealed that this compound can act on multiple targets, including those involved in neurotransmission and immune response modulation. Its effects on cell viability and proliferation were assessed using various assay techniques, confirming its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHN | Unique cyclohexyl structure | Inhibits LPLA2 |

| 4-Methylcyclohexylamine | CHN | Similar cyclohexyl structure | Neurotransmitter effects |

| N-Methylpropanamide | CHN | Simple amide structure | Solvent properties |

The comparison highlights how the specific combination of functional groups in this compound may enhance its lipophilicity and influence its interaction with biological targets compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.